1-Acetoxycarbonylpiperazine
Description
1-Acetoxycarbonylpiperazine is a piperazine derivative featuring an acetoxycarbonyl (AcO-CO-) group attached to the nitrogen at position 1 of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles in neurotransmitter modulation, anticancer activity, and antimicrobial applications .
Properties
CAS No. |
180031-13-4 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
acetyl piperazine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
InChI Key |
GZJWWFGMRQPCNH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)N1CCNCC1 |
Canonical SMILES |
CC(=O)OC(=O)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between 1-acetoxycarbonylpiperazine and analogous piperazine derivatives:
Key Insights:
Structural Influence on Bioactivity: Electron-Withdrawing Groups (e.g., 3-TFMPP’s CF₃): Enhance receptor binding affinity but may increase toxicity . Ester Groups (e.g., acetoxycarbonyl): May act as prodrugs, releasing active metabolites via esterase hydrolysis .
Synthetic Flexibility :
- Acylated derivatives (e.g., 1-aroylpiperazines) are synthesized via coupling reactions using EDCI/HOBt or NaCNBH₃-mediated reductive amination .
- Halogenated analogs (e.g., 4-CPP) require careful control of reaction conditions to avoid byproducts .
4-MeOPP and 4-CPP are prioritized in CNS drug development for their selective receptor interactions .
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